(2E)-Hexen-1-yl (3Z)-hexenoate
CAS No.: 53998-87-1
Cat. No.: VC0013426
Molecular Formula: C12H20O2
Molecular Weight: 196.29
Purity: >95%
* For research use only. Not for human or veterinary use.

CAS No. | 53998-87-1 |
---|---|
Molecular Formula | C12H20O2 |
Molecular Weight | 196.29 |
Chemical Identity and Structure
(2E)-Hexen-1-yl (3Z)-hexenoate (CAS: 53998-87-1) is an ester with molecular formula C12H20O2 and molecular weight of 196.29 g/mol. The compound possesses two key stereochemical features: a trans (E) configuration at the 2-position of the hexen-1-yl moiety and a cis (Z) configuration at the 3-position of the hexenoate group. This specific stereochemical arrangement significantly influences its chemical reactivity and biological activity.
The compound is also known by several synonyms including cis-3-Hexenyl trans-2-hexenoate, (3Z)-3-Hexenyl (2E)-2-hexenoate, (Z)-3-Hexenyl (E)-2-hexenoate, and 2-Hexenoic acid, (3Z)-3-hexenyl ester, (2E)- . This diversity in nomenclature reflects the compound's structural complexity and the different naming conventions used across scientific disciplines.
Physical and Chemical Properties
The physicochemical properties of (2E)-Hexen-1-yl (3Z)-hexenoate are summarized in Table 1, providing essential reference data for researchers and formulators working with this compound.
Table 1: Key Physicochemical Properties of (2E)-Hexen-1-yl (3Z)-hexenoate
The compound features an ester linkage that can undergo hydrolysis under appropriate conditions, yielding (2E)-hexen-1-ol and (3Z)-hexenoic acid. This chemical reactivity is important for understanding both its stability in different formulations and its metabolic fate in biological systems.
Analytical Characterization
Accurate identification and quantification of (2E)-Hexen-1-yl (3Z)-hexenoate requires sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) represents the gold standard for analysis, with particular attention to retention indices for reliable identification.
Chromatographic Profile
The Kovats' Retention Index (RI) for (2E)-Hexen-1-yl (3Z)-hexenoate on a non-polar OV-101 column has been reported as 1401 . This value serves as an important reference point for chromatographic identification, particularly when analyzing complex mixtures where multiple compounds may have similar mass spectral patterns.
Table 2: Chromatographic Properties of (2E)-Hexen-1-yl (3Z)-hexenoate
Column Type | Active Phase | Kovats' RI | Reference | Comment |
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Capillary | OV-101 | 1401 | Yamaguchi and Shibamoto, 1981 | N2, 2. K/min; C |
Researchers working with this compound should note that the chromatographic behavior can vary based on column parameters, temperature programs, and carrier gas selection. For definitive identification, comparison with authentic standards is recommended alongside mass spectral matching.
Mass Spectral Characteristics
Synthesis Methods
Several synthetic approaches can be employed to produce (2E)-Hexen-1-yl (3Z)-hexenoate, with esterification reactions being the most common pathway.
Fischer Esterification
The classical Fischer esterification represents a common route for synthesis, involving the reaction between (2E)-hexen-1-ol and (3Z)-hexenoic acid under acidic conditions. The reaction mechanism involves:
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Protonation of the carboxylic acid carbonyl group
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Nucleophilic attack by the alcohol
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Proton transfer and elimination of water
The general reaction can be represented as:
(2E)-hexen-1-ol + (3Z)-hexenoic acid → (2E)-Hexen-1-yl (3Z)-hexenoate + H2O
This reaction requires careful control of temperature and catalyst concentration to preserve the stereochemistry of both double bonds during synthesis.
Transesterification Approaches
Transesterification provides an alternative synthetic route, using an ester of (3Z)-hexenoic acid as the starting material rather than the free acid. This approach can offer advantages in terms of milder reaction conditions and potentially higher yields, particularly when working with sensitive compounds where maintaining stereochemical integrity is crucial .
Biological Activity and Mechanism of Action
The biological activity of (2E)-Hexen-1-yl (3Z)-hexenoate centers primarily on its interaction with olfactory systems, though research suggests additional potential biological roles.
Interaction with Olfactory Receptors
The mechanism of action for (2E)-Hexen-1-yl (3Z)-hexenoate primarily involves its interaction with olfactory receptors. Upon exposure, this compound binds to specific olfactory receptors, triggering a cascade of signals that result in the perception of its characteristic aroma. This interaction depends critically on:
The stereochemical configuration significantly influences receptor binding affinity and selectivity, explaining why different stereoisomers of similar structures can elicit distinctly different sensory perceptions.
Applications
The unique structural and sensory properties of (2E)-Hexen-1-yl (3Z)-hexenoate make it valuable across multiple industrial and research applications.
Fragrance Applications
The olfactory properties of (2E)-Hexen-1-yl (3Z)-hexenoate make it valuable in perfumery and other fragrance applications. Its contribution to fragrance compositions includes natural, green notes that enhance the complexity and naturalness of the scent profile.
Research and Agricultural Applications
As an insect pheromone, (2E)-Hexen-1-yl (3Z)-hexenoate has potential applications in agricultural pest management and basic research in chemical ecology . Researchers studying insect behavior and developing sustainable pest control strategies may investigate this compound as part of their work.
Table 3: Applications of (2E)-Hexen-1-yl (3Z)-hexenoate
Comparative Analysis with Related Compounds
Understanding the relationship between (2E)-Hexen-1-yl (3Z)-hexenoate and structurally similar compounds provides valuable insights into structure-activity relationships and potential applications.
Table 4: Comparison of (2E)-Hexen-1-yl (3Z)-hexenoate with Related Compounds
Structure-Activity Relationships
The stereochemistry of the double bonds in these compounds plays a crucial role in determining their sensory properties and biological activities. For example, comparing (2E)-Hexen-1-yl (3Z)-hexenoate with cis-3-hexenyl cis-3-hexenoate reveals how changing just one stereocenter from E to Z configuration can alter the compound's sensory profile .
Similarly, the difference between (2E)-Hexen-1-yl (3Z)-hexenoate and (Z)-3-Hexenyl benzoate demonstrates how replacing an aliphatic acid moiety with an aromatic one can significantly modify the olfactory properties while maintaining some core characteristics of the green note profile .
Research Challenges and Future Directions
Research involving (2E)-Hexen-1-yl (3Z)-hexenoate faces several analytical and experimental challenges that merit consideration.
Analytical Challenges
Working with (2E)-Hexen-1-yl (3Z)-hexenoate presents several analytical challenges, including:
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Separation of stereoisomers with similar physicochemical properties
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Potential isomerization during sample preparation or analysis
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Accurate quantification at low concentrations in complex matrices
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Distinguishing between naturally occurring and synthetic forms
Advanced analytical techniques including multidimensional gas chromatography coupled with high-resolution mass spectrometry may help address these challenges in future research .
Future Research Directions
Promising areas for future research on (2E)-Hexen-1-yl (3Z)-hexenoate include:
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Detailed sensory evaluations to establish precise odor and flavor profiles at different concentrations
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Investigation of specific insect species responsive to this compound as a semiochemical
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Development of structure-activity relationship models to predict sensory properties based on molecular structure
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Exploration of sustainable, enzyme-catalyzed synthesis routes
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Comprehensive toxicological evaluation for expanded commercial applications
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